1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
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Overview
Description
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H13NO2·HCl. It is known for its unique bicyclic structure, which includes a pyridine ring and a bicyclo[2.1.1]hexane moiety.
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.1.1]hexane Core: This step often involves a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic structure.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the bicyclic intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the pyridine ring allow it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride: This compound has a pyridine ring at the 2-position instead of the 3-position, leading to different chemical and biological properties.
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride: The pyridine ring is at the 4-position, which also affects its reactivity and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics compared to its analogs .
Properties
IUPAC Name |
1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRXIPOUSKNAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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